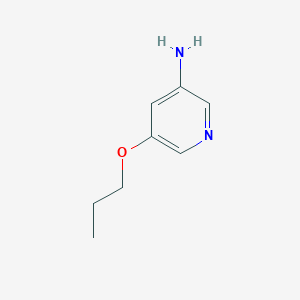

5-Propoxypyridin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

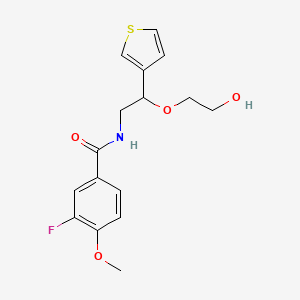

5-Propoxypyridin-3-amine is an organic compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring substituted with a propoxy group at the 5-position and an amino group at the 3-position

Mecanismo De Acción

Target of Action

Pyridine-containing compounds, which include 5-propoxypyridin-3-amine, have been noted for their medicinal applications such as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer

Mode of Action

It’s known that pyridine derivatives can exhibit cytotoxic properties against tumor cells due to ortho-position at a nitrogen atom with the impact of methyl substitution on the pyridine ring in 4 or 5 positions . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Pyrimidine and its fused derivatives, which include pyridine, have been found to inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism . .

Pharmacokinetics

The pharmacokinetic properties of a drug molecule, including its ADME properties, are crucial in determining its bioavailability

Result of Action

Pyridine derivatives have been found to exhibit anti-proliferative effects against certain cell lines . The specific molecular and cellular effects of this compound’s action are subjects of ongoing research.

Action Environment

It’s known that the environment can significantly impact the action of drug molecules

Análisis Bioquímico

Biochemical Properties

5-Propoxypyridin-3-amine, as a derivative of pyridin-3-amine , may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that pyridin-3-amine, a related compound, plays a role in purine and pyrimidine metabolism . It is plausible that this compound may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that amines, a class of compounds to which this compound belongs, can cause irritation in the nose, throat, and lungs, causing shortness of breath and coughing .

Dosage Effects in Animal Models

It is known that amines can cause a build-up of fluid in the lungs and blurred vision after just 30 minutes of exposure .

Metabolic Pathways

It is known that pyridin-3-amine, a related compound, plays a role in purine and pyrimidine metabolism .

Transport and Distribution

It is known that membrane transport proteins play an important role in the absorption, distribution, metabolism, and elimination (ADME) of drugs .

Subcellular Localization

It is known that proteins can be localized to specific compartments or organelles based on targeting signals or post-translational modifications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Propoxypyridin-3-amine typically involves the following steps:

Nitration of Pyridine: Pyridine is nitrated to form 3-nitropyridine.

Reduction: The nitro group in 3-nitropyridine is reduced to form 3-aminopyridine.

Alkylation: 3-aminopyridine undergoes alkylation with propyl bromide to introduce the propoxy group at the 5-position.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

5-Propoxypyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The propoxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts such as palladium or copper.

Major Products Formed

Oxidation: Nitroso- or nitro-pyridine derivatives.

Reduction: Primary or secondary amines.

Substitution: Various alkyl or aryl-substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

5-Propoxypyridin-3-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Industrial Chemistry: The compound is employed in the synthesis of agrochemicals and specialty chemicals.

Comparación Con Compuestos Similares

Similar Compounds

3-Aminopyridine: Lacks the propoxy group, making it less lipophilic.

5-Methoxypyridin-3-amine: Contains a methoxy group instead of a propoxy group, affecting its reactivity and solubility.

5-Ethoxypyridin-3-amine: Similar structure but with an ethoxy group, influencing its chemical properties.

Uniqueness

5-Propoxypyridin-3-amine is unique due to the presence of both the propoxy and amino groups, which confer distinct chemical and biological properties. Its enhanced lipophilicity and ability to form hydrogen bonds make it a valuable compound in various research and industrial applications.

Propiedades

IUPAC Name |

5-propoxypyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-2-3-11-8-4-7(9)5-10-6-8/h4-6H,2-3,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSMNREXQFCTCAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CN=CC(=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2635490.png)

![1-[5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B2635496.png)

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-methoxyphenyl)butanamide](/img/structure/B2635500.png)

![1-(1,3-Benzothiazol-2-yl)-3-{[(4-chlorophenyl)-thio]methyl}-1H-pyrazol-5-ol](/img/structure/B2635501.png)

![N-(3,5-dimethoxyphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2635510.png)

![9-[(dimethylamino)methylidene]-2-[(4-fluorophenyl)methylidene]-2H,3H,5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-one](/img/structure/B2635513.png)